molecular formula C20H24N2O2 B5419246 (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol

(3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol

Cat. No. B5419246
M. Wt: 324.4 g/mol
InChI Key: ABYJBMZIGFCHPG-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol is a chemical compound that belongs to the family of piperidines. It has been identified as a potential drug candidate for the treatment of various diseases.

Mechanism of Action

The mechanism of action of (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting certain enzymes or proteins that are involved in the development and progression of diseases.
Biochemical and Physiological Effects:
Several research studies have investigated the biochemical and physiological effects of this compound. It has been reported to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. Additionally, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol in lab experiments is its potential therapeutic applications. This compound has been identified as a potential drug candidate for the treatment of various diseases, which makes it a valuable tool for researchers. However, one of the limitations of using this compound is its limited availability and high cost.

Future Directions

There are several future directions for the research on (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol. One of the future directions is to investigate its potential therapeutic applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the development of more efficient and cost-effective synthesis methods for this compound would facilitate its use in research and drug development.

Synthesis Methods

The synthesis of (3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol involves the reaction of 3-pyridinecarboxylic acid with benzylamine to form N-benzyl-3-pyridinecarboxamide. This intermediate is then reacted with 4-methylpiperidin-4-ol in the presence of a coupling agent to form the final product. The synthesis of this compound has been reported in several research papers and is considered a reliable method for the production of this compound.

Scientific Research Applications

(3S*,4R*)-3-benzyl-4-methyl-1-(3-pyridinylacetyl)-4-piperidinol has been extensively studied for its potential therapeutic applications. It has been identified as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several research studies have investigated the potential anticancer properties of this compound and have reported promising results.

properties

IUPAC Name

1-[(3S,4R)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-2-pyridin-3-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-20(24)9-11-22(19(23)13-17-8-5-10-21-14-17)15-18(20)12-16-6-3-2-4-7-16/h2-8,10,14,18,24H,9,11-13,15H2,1H3/t18-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABYJBMZIGFCHPG-AZUAARDMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1CC2=CC=CC=C2)C(=O)CC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCN(C[C@@H]1CC2=CC=CC=C2)C(=O)CC3=CN=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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